2,2’-Diacetamido-2,2’-dideoxy-di-β-D-glucopyranosylamine 3,3’,4,4’,6,6’-Hexaacetate
2,2’-Diacetamido-2,2’-dideoxy-di-β-D-glucopyranosylamine 3,3’,4,4’,6,6’-Hexaacetate
Brand Name:
Vulcanchem
CAS No.:
7233-42-3
VCID:
VC0119954
InChI:
InChI=1S/2C11H17N4.Ni/c2*12-5-6-14-7-8-15-9-10-3-1-2-4-11(10)13;/h2*1-4,9,13-14H,5-8,12H2;/q2*-1;+2
SMILES:
C1=CC=C(C(=C1)C=NCCNCCN)[NH-].C1=CC=C(C(=C1)C=NCCNCCN)[NH-].[Ni+2]
Molecular Formula:
C22H34N8Ni
Molecular Weight:
469.263
2,2’-Diacetamido-2,2’-dideoxy-di-β-D-glucopyranosylamine 3,3’,4,4’,6,6’-Hexaacetate
CAS No.: 7233-42-3
Reference Standards
VCID: VC0119954
Molecular Formula: C22H34N8Ni
Molecular Weight: 469.263
CAS No. | 7233-42-3 |
---|---|
Product Name | 2,2’-Diacetamido-2,2’-dideoxy-di-β-D-glucopyranosylamine 3,3’,4,4’,6,6’-Hexaacetate |
Molecular Formula | C22H34N8Ni |
Molecular Weight | 469.263 |
IUPAC Name | [2-[2-(2-aminoethylamino)ethyliminomethyl]phenyl]azanide;nickel(2+) |
Standard InChI | InChI=1S/2C11H17N4.Ni/c2*12-5-6-14-7-8-15-9-10-3-1-2-4-11(10)13;/h2*1-4,9,13-14H,5-8,12H2;/q2*-1;+2 |
Standard InChIKey | KRSFDGNEZFZZIE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C=NCCNCCN)[NH-].C1=CC=C(C(=C1)C=NCCNCCN)[NH-].[Ni+2] |
Synonyms | 2-(Acetylamino)-2-deoxy-N-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-β-D-glucopyranosylamine 3,4,6-Triacetate |
PubChem Compound | 71405074 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume